Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester
Brand Name: Vulcanchem
CAS No.: 19014-73-4
VCID: VC0099273
InChI: InChI=1S/C15H17I3N2O5/c1-8(21)19-15-11(17)4-10(16)9(14(15)18)5-20(6-12(22)24-2)7-13(23)25-3/h4H,5-7H2,1-3H3,(H,19,21)
SMILES: CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)OC)CC(=O)OC)I)I
Molecular Formula: C15H17I3N2O5
Molecular Weight: 686.02 g/mol

Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester

CAS No.: 19014-73-4

Main Products

VCID: VC0099273

Molecular Formula: C15H17I3N2O5

Molecular Weight: 686.02 g/mol

Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester - 19014-73-4

CAS No. 19014-73-4
Product Name Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester
Molecular Formula C15H17I3N2O5
Molecular Weight 686.02 g/mol
IUPAC Name methyl 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(2-methoxy-2-oxoethyl)amino]acetate
Standard InChI InChI=1S/C15H17I3N2O5/c1-8(21)19-15-11(17)4-10(16)9(14(15)18)5-20(6-12(22)24-2)7-13(23)25-3/h4H,5-7H2,1-3H3,(H,19,21)
Standard InChIKey JOFWQAFCXCEUCR-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)OC)CC(=O)OC)I)I
Canonical SMILES CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)OC)CC(=O)OC)I)I
Synonyms N-(2,4,6-Triiodo-3-acetamidobenzyl)iminodiacetic acid dimethyl ester
PubChem Compound 205920
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator